Methyl 5,5-bis(4-hydroxyphenyl)pentanoate

Description

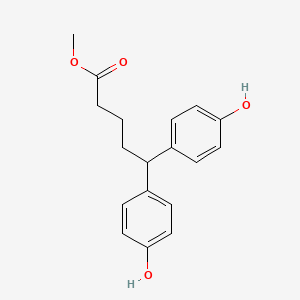

Methyl 5,5-bis(4-hydroxyphenyl)pentanoate (C₁₈H₂₀O₄) is a synthetic organic compound characterized by a central pentanoate ester backbone substituted with two 4-hydroxyphenyl groups at the 5th carbon position. Its molecular weight is 300.13617 Da, and it belongs to a class of structurally diverse compounds sharing the molecular formula C₁₈H₂₀O₄ .

Properties

Molecular Formula |

C18H20O4 |

|---|---|

Molecular Weight |

300.3 g/mol |

IUPAC Name |

methyl 5,5-bis(4-hydroxyphenyl)pentanoate |

InChI |

InChI=1S/C18H20O4/c1-22-18(21)4-2-3-17(13-5-9-15(19)10-6-13)14-7-11-16(20)12-8-14/h5-12,17,19-20H,2-4H2,1H3 |

InChI Key |

BZJZHRBZZLXIBG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,5-bis(4-hydroxyphenyl)pentanoate typically involves the esterification of diphenolic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester. The reaction can be represented as follows:

Diphenolic Acid+MethanolAcid CatalystMethyl 5,5-bis(4-hydroxyphenyl)pentanoate+Water

Industrial Production Methods

On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions to maximize yield and purity. The use of continuous reactors and advanced separation techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5-bis(4-hydroxyphenyl)pentanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products

Oxidation: Quinones

Reduction: Alcohol derivatives

Substitution: Alkylated phenols

Scientific Research Applications

Methyl 5,5-bis(4-hydroxyphenyl)pentanoate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of polymers and resins.

Biology: Investigated for its potential antioxidant properties.

Medicine: Explored for its role in drug delivery systems.

Industry: Utilized in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of Methyl 5,5-bis(4-hydroxyphenyl)pentanoate involves its interaction with various molecular targets. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active diphenolic acid, which can interact with cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers within the C₁₈H₂₀O₄ Group

Methyl 5,5-bis(4-hydroxyphenyl)pentanoate is one of 24 isomers under the molecular formula C₁₈H₂₀O₄, as identified in . Key comparisons include:

Key Findings :

- Despite identical molecular formulas, substituent arrangements drastically alter functionality. Diofenolan’s extensive patent portfolio highlights its industrial relevance as an insect growth regulator, whereas this compound lacks comparable commercial traction .

- Myrigalone A, a natural analog, exhibits bioactivity in plant systems, suggesting that the target compound’s phenolic groups could be modified for agricultural applications .

Functional Group Variations in Pentanoate Esters

This compound differs from other pentanoate derivatives in substituent chemistry:

Trifluoromethyl Derivatives

- Methyl 5,5,5-Trifluoro-4-(phenylamino)pentanoate (C₁₂H₁₃F₃N₂O₂): Features a trifluoromethyl group and phenylamino substituent. Molar mass: 274.24 Da, lower than the target compound due to reduced carbon content. Safety data available (GHS-compliant SDS), indicating industrial handling protocols .

- Methyl 5,5,5-Trifluoro-4-(2-phenylhydrazono)pentanoate (C₁₂H₁₃F₃N₂O₂): Contains a phenylhydrazono group, enabling conjugation reactions. Molar mass: 274.24 Da, with applications in synthetic chemistry intermediates .

Comparison Insight : Fluorinated analogs exhibit enhanced electronegativity and metabolic stability compared to the hydroxyl-rich target compound, making them suitable for agrochemical or pharmaceutical uses.

Ester Group Modifications

- Cyclohexyl Pentanoate (C₁₁H₁₈O₂): Cyclohexyl ester instead of methyl, reducing polarity. Identified as a blood metabolite, suggesting biodegradability differences .

- Methyl 5-(9-(2-(2-Methoxyethoxy)ethyl)-6-(4-phenylquinolin-2-yl)-9H-carbazol-3-yl)-5-oxopentanoate: Complex substituents (carbazole, quinoline) enhance π-π stacking for materials science applications .

Comparison Insight : Ester group choice (methyl vs. cyclohexyl) impacts lipophilicity and hydrolysis rates, while bulky substituents (e.g., carbazole) expand utility in optoelectronic materials.

Pharmacological and Industrial Relevance

- Safety Profiles: Trifluoro derivatives prioritize industrial safety protocols (e.g., GHS compliance), whereas phenolic groups in the target compound may necessitate toxicity studies .

Biological Activity

Methyl 5,5-bis(4-hydroxyphenyl)pentanoate, also known as a derivative of bisphenol compounds, has garnered attention in recent years due to its potential biological activities. This article delves into the compound's synthesis, biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure which contributes to its biological activity. The chemical formula is , and it features two hydroxyphenyl groups attached to a pentanoate backbone.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 314.38 g/mol |

| IUPAC Name | This compound |

| CAS Number | [specific CAS number] |

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases. In vitro studies have demonstrated its ability to scavenge free radicals effectively.

- DPPH Scavenging Activity : The compound showed a notable IC50 value indicating its potency in neutralizing DPPH radicals.

- ABTS Assay : Results from ABTS assays further confirmed its strong radical scavenging capabilities.

Anticancer Activity

This compound has been evaluated for its cytotoxic effects on various cancer cell lines. Studies suggest that it may induce apoptosis in cancer cells while exhibiting selectivity towards malignant over non-malignant cells.

- Cytotoxicity Assays : The compound demonstrated low CC50 values against several carcinoma cell lines, highlighting its potential as an anticancer agent. For example:

- HSC-2 Cells : CC50 = low micromolar range

- HL-60 Neoplasms : Significant cytotoxicity observed

The proposed mechanism of action involves the modulation of signaling pathways associated with cell proliferation and apoptosis. It is hypothesized that this compound may interact with specific enzymes or receptors that regulate these pathways.

- PARP Cleavage : Studies have shown that treatment with the compound leads to cleavage of PARP1 in certain cancer cells, indicating activation of apoptotic pathways.

Case Studies

-

Study on Antioxidant Activity :

- Objective : To evaluate the antioxidant capacity of this compound.

- Methods : DPPH and ABTS assays were conducted.

- Results : The compound exhibited strong scavenging activity with IC50 values lower than many standard antioxidants.

-

Cytotoxicity Study :

- Objective : Assess the anticancer potential against HSC-2 and HL-60 cell lines.

- Methods : Cell viability assays were performed using varying concentrations of the compound.

- Results : Significant cytotoxic effects were noted, with selective toxicity towards cancer cells compared to normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.